molecular formula C16H14BrN3 B7740995 6-bromo-N-phenethylquinazolin-4-amine

6-bromo-N-phenethylquinazolin-4-amine

Cat. No.: B7740995
M. Wt: 328.21 g/mol
InChI Key: GFAXHVDRUDGRNF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Research Applications and Value 6-bromo-N-phenethylquinazolin-4-amine (CID 720649) is a synthetically designed small molecule with a molecular formula of C16H14BrN3 and a molecular weight of 328.21 g/mol . It belongs to the 4-aminoquinazoline chemical class, a scaffold recognized in medicinal chemistry for its diverse biological activities . This compound serves as a valuable building block and intermediate in organic synthesis and drug discovery research. Primary Research Applications The core structure of this compound is of significant interest in several research areas: Infectious Disease Research: N-Phenethyl-quinazolin-4-yl-amine derivatives have been identified as potent inhibitors of cytochrome bd oxidase in Mycobacterium tuberculosis . These compounds are investigated for their potential to create new antituberculosis therapies, particularly when used in combination with other agents like Q203 to comprehensively target bacterial energy metabolism . Antimicrobial Studies: Quinazoline derivatives are extensively studied for their antimicrobial properties. Structure-activity relationship (SAR) studies indicate that the presence of a halogen atom, such as bromine at the 6-position of the quinazoline ring, can significantly improve antimicrobial activity . Handling and Usage This product is intended for research and laboratory use only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should conduct all necessary risk assessments and adhere to their institution's safety protocols before handling this compound.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-bromo-N-(2-phenylethyl)quinazolin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14BrN3/c17-13-6-7-15-14(10-13)16(20-11-19-15)18-9-8-12-4-2-1-3-5-12/h1-7,10-11H,8-9H2,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFAXHVDRUDGRNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNC2=NC=NC3=C2C=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14BrN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 6 Bromo N Phenethylquinazolin 4 Amine and Its Analogs

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy is a powerful tool for elucidating the molecular structure of organic compounds. For 6-bromo-N-phenethylquinazolin-4-amine, both ¹H and ¹³C NMR would provide characteristic signals confirming the presence of all structural components.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the protons of the quinazoline (B50416) core and the phenethyl side chain.

Quinazoline Protons: The aromatic protons on the quinazoline ring will appear in the downfield region (typically δ 7.0-9.0 ppm). The proton at position 5 (H-5) is expected to be a doublet, while the protons at positions 7 (H-7) and 8 (H-8) will also exhibit characteristic splitting patterns (doublet and doublet of doublets, respectively) due to coupling with each other. The proton at C2 (H-2) will likely appear as a singlet.

Phenethyl Protons: The protons of the phenethyl group will show characteristic signals in the aliphatic region. The two methylene (B1212753) groups (-CH₂-CH₂-) will appear as two distinct triplets, typically in the range of δ 3.0-5.0 ppm. nih.gov The five protons of the phenyl ring will resonate in the aromatic region, likely overlapping with the quinazoline signals.

Amine Proton: The N-H proton will appear as a broad singlet, and its chemical shift can be variable depending on the solvent and concentration.

¹³C NMR Spectroscopy: The carbon NMR spectrum will show a unique signal for each carbon atom in the molecule, confirming the carbon framework. The chemical shifts of the carbons in the quinazoline ring and the phenethyl group are well-documented for similar structures. nih.gov The carbon attached to the bromine atom (C-6) and the carbons of the quinazoline core will resonate in the aromatic region (δ 110-160 ppm). The methylene carbons of the phenethyl group will appear in the upfield region (δ 30-50 ppm).

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is a crucial technique for determining the precise molecular weight and, consequently, the elemental composition of a compound. For this compound (C₁₆H₁₄BrN₃), HRMS would provide a highly accurate mass measurement of the molecular ion [M+H]⁺. The observed mass would be compared with the calculated theoretical mass, and a difference of less than 5 ppm would confirm the molecular formula. The presence of the bromine atom would be evident from the characteristic isotopic pattern of the molecular ion peak, with two peaks of nearly equal intensity separated by two mass units (⁷⁹Br and ⁸¹Br). mdpi.comnih.gov

Biological Activity Profiling of 6 Bromo N Phenethylquinazolin 4 Amine and Its Derivatives

Anticancer Activity Investigations

No published studies were identified that specifically investigate the anticancer properties of 6-bromo-N-phenethylquinazolin-4-amine.

Kinase Inhibition Studies

There is no available data on the inhibitory activity of this compound against the specified kinases.

No research findings are available regarding the effect of this compound on EGFR tyrosine kinase.

There are no studies reporting the modulation of the CDK8/Cyclin C complex by this compound.

Information on the inhibition of Aurora A kinase by this compound is not available in the scientific literature.

Apoptosis Induction Mechanisms in Cancer Cell Models

There are no published reports detailing the mechanisms by which this compound may induce apoptosis in any cancer cell models.

Antiproliferative Effects on Diverse Cellular Systems

Specific data on the antiproliferative effects of this compound on various cell lines have not been documented in publicly accessible research.

Due to the lack of available data, the creation of interactive data tables with research findings is not feasible.

Antimicrobial Activity Assessments

The quinazoline (B50416) scaffold is a well-established pharmacophore known for a wide range of biological activities, including antimicrobial properties. The introduction of a bromine atom at the 6-position of the quinazoline ring has been explored as a strategy to enhance these effects.

Derivatives of 6-bromo-quinazolinone have demonstrated activity against both Gram-positive and Gram-negative bacteria. The nature and position of substituents on the quinazoline core play a crucial role in determining the antibacterial spectrum and potency.

A study focusing on the inhibition of cytochrome bd oxidase in Mycobacterium tuberculosis identified N-phenethyl-quinazolin-4-yl-amines as a promising class of inhibitors. Although this research did not specifically report on the 6-bromo derivative, it provides a strong rationale for the potential activity of this compound against this target. The N-phenethyl-quinazolin-4-amine scaffold itself was identified as a hit compound with an IC₅₀ of 27 µM against Mycobacterium tuberculosis H37Rv. biomedpharmajournal.org The study highlighted that targeting cytochrome bd oxidase is a valuable strategy for inhibiting mycobacterial energy production. biomedpharmajournal.org

Table 1: Activity of N-phenethyl-quinazolin-4-amine against Mycobacterium biomedpharmajournal.org

Compound Name Target Organism Assay IC₅₀ (µM)
N-phenethylquinazolin-4-amine Mycobacterium bovis BCG ATP depletion 11

The antifungal potential of quinazoline derivatives has been an area of active investigation. Several studies have reported on the synthesis of 6-bromo-quinazolinone derivatives and their evaluation against various fungal strains. For instance, certain 2,3,6-trisubstituted quinazolin-4-ones, where the 6-position is occupied by a bromine atom, have been assessed for their activity against Aspergillus niger and Candida albicans. mediresonline.org The results often indicate that the antifungal activity is highly dependent on the nature of the other substituents on the quinazolinone ring. mediresonline.org One study revealed that while some synthesized 6-bromo-2-(o-aminophenyl)-3-amino-quinazolin-4(3H)-one derivatives showed significant antibacterial activity, they were inactive against Candida albicans.

Table 2: Antifungal Activity of Selected 6-Bromo-Quinazolinone Derivatives

Compound Description Fungal Strain Activity Reference
2,3,6-trisubstituted Quinazolin-4-ones Aspergillus niger Varied mediresonline.org
2,3,6-trisubstituted Quinazolin-4-ones Candida albicans Varied mediresonline.org

No specific studies on the antileishmanial properties of this compound have been found in the reviewed literature. While quinazolines have been explored for a variety of antiparasitic activities, dedicated research into their efficacy against Leishmania species, in the context of the specified compound, is not apparent.

Antibacterial Spectrum and Potency

Enzyme Inhibition Studies (Non-Kinase Targets)

The quinazoline core is a versatile scaffold for the design of enzyme inhibitors. While a significant portion of research has focused on kinase inhibition, particularly in the context of cancer therapy, quinazoline derivatives have also been investigated as inhibitors of other enzyme classes. For the specific compound this compound, detailed studies on non-kinase enzyme inhibition are not available. However, the aforementioned research on the inhibition of mycobacterial cytochrome bd oxidase, a non-kinase enzyme, by the parent scaffold N-phenethyl-quinazolin-4-amine, underscores the potential of this class of compounds to interact with diverse enzyme targets. biomedpharmajournal.org

Human Carbonic Anhydrase Isoform Inhibition (hCA I, II, IX, XII)

Quinazoline-based compounds have been investigated as inhibitors of human carbonic anhydrase (hCA) isoforms, which are zinc-containing enzymes involved in various physiological and pathological processes. nih.gov Inhibition of these enzymes, particularly isoforms I, II, IX, and XII, has therapeutic implications for conditions such as glaucoma, epilepsy, and cancer. nih.govnih.govyoutube.com

A series of Schiff's bases derived from a quinazoline scaffold linked to benzenesulfonamide (B165840) were synthesized and evaluated for their inhibitory activity against four human CA isoforms: hCA I, II, IX, and XII. nih.gov Many of these derivatives displayed potent, nanomolar-level inhibition. nih.gov For instance, several compounds were identified as highly effective inhibitors of hCA II, with Ki values ranging from 10.8 to 52.6 nM, comparable to the standard inhibitor acetazolamide (B1664987) (Ki of 12 nM). nih.gov Notably, some derivatives also showed potent inhibition of the tumor-associated isoforms hCA IX and XII, with Ki values as low as 10.5 nM and 5.4 nM, respectively. nih.gov

Another study focused on quinazolinone derivatives as inhibitors of both bovine (bCA-II) and human (hCA-II) carbonic anhydrase. nih.gov The synthesized compounds exhibited moderate to significant inhibitory activity, with IC50 values against hCA-II ranging from 14.0 to 59.6 μM. nih.gov Kinetic studies of the most active compound in this series revealed its mode of inhibition. nih.gov

Table 1: Inhibitory Activity of Quinazoline Derivatives against Human Carbonic Anhydrase Isoforms

Compound Type Target Isoform Activity (Ki/IC50) Reference
Quinazoline-linked Schiff's bases hCA I 52.8–991.7 nM (Ki) nih.gov
Quinazoline-linked Schiff's bases hCA II 10.8–52.6 nM (Ki) nih.gov
Quinazoline-linked Schiff's bases hCA IX 10.5–99.6 nM (Ki) nih.gov
Quinazoline-linked Schiff's bases hCA XII 5.4–25.5 nM (Ki) nih.gov
Quinazolinone derivatives hCA-II 14.0–59.6 μM (IC50) nih.gov

G9a Histone Methyltransferase Inhibition

The histone methyltransferase G9a (also known as EHMT2) is a key enzyme in epigenetic regulation, primarily responsible for the methylation of histone H3 at lysine (B10760008) 9 (H3K9). nih.gov Its overexpression is linked to several diseases, including cancer, making it an attractive therapeutic target. nih.govresearchgate.net Quinazoline-based molecules have emerged as a prominent class of G9a inhibitors.

A notable example is BIX-01294, a 2,4-diamino-6,7-dimethoxyquinazoline (B29095) derivative, which was one of the first small molecule inhibitors of G9a to be identified. nih.govresearchgate.netunc.edu Structure-activity relationship (SAR) studies on the quinazoline scaffold have led to the development of more potent and selective G9a inhibitors. unc.educapes.gov.br For instance, UNC0224, another 2,4-diamino-6,7-dimethoxyquinazoline analog, demonstrated a G9a inhibitory IC50 of 15 nM and a high binding affinity with a Kd of 23 nM. unc.edu Further optimization of this scaffold led to compounds like UNC0646 and UNC0631, which exhibited excellent potency in various cell lines. acs.org These inhibitors typically act by competing with the substrate for binding to the enzyme. researchgate.net

Table 2: G9a Inhibitory Activity of Quinazoline Derivatives

Compound Target Activity (IC50/Kd) Reference
BIX-01294 G9a 106 nM (IC50), 130 nM (Kd) unc.edu
UNC0224 G9a 15 nM (IC50), 23 nM (Kd) unc.edu
UNC0321 G9a Potent in vitro activity acs.org
UNC0646 G9a Potent cellular activity acs.org
UNC0631 G9a Potent cellular activity acs.org

Immunomodulatory and Anti-inflammatory Properties

The quinazoline core is also a key feature in compounds designed to modulate components of the immune system, particularly histamine (B1213489) receptors.

Histamine H1 Receptor (H1R) Modulation

The histamine H1 receptor is a well-established target for the treatment of allergic conditions. mdpi.com Research has led to the discovery of quinazoline derivatives that possess affinity for the H1R. A scaffold hopping approach from quinoxaline-based fragments identified a series of quinazoline compounds with dual activity. acs.orgnih.gov Specifically, compounds like 6-chloro-N-(furan-3-ylmethyl)-2-(4-methylpiperazin-1-yl)quinazolin-4-amine (VUF10499) and 6-chloro-2-(4-methylpiperazin-1-yl)-N-(thiophen-2-ylmethyl)quinazolin-4-amine (VUF10497) were found to be not only potent H4R inverse agonists but also to have considerable affinity for the human H1R, making them a novel class of dual-action H1R/H4R ligands. acs.orgnih.gov This dual activity could offer enhanced therapeutic benefits in managing inflammatory and allergic disorders. acs.orgnih.gov

Histamine H4 Receptor (H4R) Inverse Agonism

The histamine H4 receptor is primarily expressed on cells of the immune system and is a key mediator of allergic and inflammatory processes. acs.org Consequently, H4R has become a significant target for the development of new anti-inflammatory and immunomodulatory drugs. acs.orggoogleapis.com Quinazoline derivatives have been successfully developed as potent H4R inverse agonists.

Through a scaffold hopping strategy, researchers identified quinazoline-containing compounds with high affinity for the H4R. acs.orgnih.gov For example, VUF10499 and VUF10497 displayed potent human H4R inverse agonism with pKi values of 8.12 and 7.57, respectively. acs.orgnih.gov Further optimization of the quinazoline scaffold, by introducing a sulfonamide moiety, led to another series of highly potent H4R inverse agonists. acs.orgnih.gov The compound 2-(6-chloro-2-(4-methylpiperazin-1-yl)quinazoline-4-amino)-N-phenylethanesulfonamide, for instance, showed a pKi of 8.31 and demonstrated anti-inflammatory activity in an animal model of acute inflammation. acs.orgnih.gov

Table 3: Histamine Receptor Activity of Quinazoline Derivatives

Compound Target Activity (pKi) Reference
VUF10499 hH4R 8.12 acs.orgnih.gov
VUF10497 hH4R 7.57 acs.orgnih.gov
2-(6-chloro-2-(4-methylpiperazin-1-yl)quinazoline-4-amino)-N-phenylethanesulfonamide hH4R 8.31 acs.orgnih.gov
VUF10499 hH1R Considerable affinity acs.orgnih.gov
VUF10497 hH1R Considerable affinity acs.orgnih.gov

Exploration of Other Pharmacological Activities of Quinazoline Analogs

Anticonvulsant Activity

The quinazoline ring system is a well-known pharmacophore in the development of central nervous system active agents, including those with anticonvulsant properties. nih.gov Historically, quinazoline derivatives like methaqualone were used for their sedative-hypnotic effects. mdpi.com Modern research has focused on synthesizing novel quinazoline analogs with improved anticonvulsant activity and lower toxicity. nih.gov

Numerous studies have reported the synthesis and evaluation of various quinazolin-4(3H)-one derivatives for their potential to combat seizures. nih.govmdpi.comniscair.res.indntb.gov.ua These compounds have been tested in standard preclinical models, such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) induced seizure tests. nih.govdntb.gov.uanih.gov For example, a series of 2-[2-(aryl)-2-oxo-ethylsulfanyl]-3-(aryl/propyl)-3H-quinazolin-4-ones showed moderate to high protection against 6 Hz partial seizures. niscair.res.in In another study, some novel fluorinated quinazolines were designed and found to be highly active in both MES and scPTZ tests. nih.gov The anticonvulsant mechanism of some quinazoline derivatives is thought to involve the modulation of GABA-A receptors or the inhibition of carbonic anhydrase. mdpi.comnih.gov

Table 4: Anticonvulsant Activity of Select Quinazoline Derivatives

Compound Series Test Model Activity Reference
2-[2-(Aryl)-2-oxo-ethylsulfanyl]-3-(aryl/propyl)-3H-quinazolin-4-ones 6 Hz partial seizure Moderate to high protection niscair.res.in
Fluorinated quinazolines (5a-j) scPTZ and MES High activity nih.gov
Quinazolin-4(3H)-ones (1-24) scPTZ 17–100% protection dntb.gov.uanih.gov
Quinazoline analogues (III, IV) PTZ-induced clonic convulsion ED50 = 73.1 and 11.79 mg/kg nih.gov

Analgesic Activity

The quinazoline scaffold is a recurring motif in medicinal chemistry, recognized for its diverse pharmacological activities, including analgesic properties. mdpi.comencyclopedia.pub Research into various quinazoline and quinazolinone derivatives has demonstrated their potential to alleviate pain, with some compounds exhibiting significant analgesic effects in preclinical studies. mdpi.comscirea.org The structural versatility of the quinazoline ring system allows for modifications that can modulate its biological activity, making it a promising framework for the development of new analgesic agents. mdpi.com

While direct studies on the analgesic activity of this compound are not extensively reported in the available literature, research on structurally related compounds provides valuable insights into the potential of this chemical class. Specifically, investigations into 6-bromo-quinazolinone derivatives have shown notable analgesic effects.

One study focused on the in-vivo analgesic activity of 6-bromo-2-(o-aminophenyl)-3-amino-quinazolin-4(3H)-one, a compound sharing the 6-bromo-quinazoline core. scirea.orgscirea.org The analgesic efficacy was evaluated using the acetic acid-induced writhing model in mice, a common method for screening peripheral analgesic activity. scirea.orgscirea.org The results indicated that this derivative possesses significant analgesic properties. scirea.orgscirea.org

The study evaluated two compounds, with the key findings for the 6-bromo-quinazolinone derivative (referred to as Compound 2 in the study) summarized below. scirea.orgscirea.org

Table 1: Analgesic Activity of 6-bromo-2-(o-aminophenyl)-3-amino-quinazolin-4(3H)-one

Compound Dose (mg/kg) Analgesic Activity (%)
6-bromo-2-(o-aminophenyl)-3-amino-quinazolin-4(3H)-one 20 69.49
40 83.18
Indomethacin (Standard) - -

Data sourced from a study by Osarodion et al. (2024). scirea.orgscirea.org

The data reveals a dose-dependent increase in analgesic activity for 6-bromo-2-(o-aminophenyl)-3-amino-quinazolin-4(3H)-one. scirea.org At a dose of 40 mg/kg, the compound exhibited a high level of analgesic activity (83.18%), which was reported to be higher than that of the standard drug, indomethacin, under the experimental conditions. scirea.orgscirea.org

The presence of the bromine atom at the 6-position of the quinazoline ring is a feature shared with this compound. Halogen substitution has been noted in other studies to potentially enhance the biological activities of quinazolinone derivatives. researchgate.net

Furthermore, the broader class of quinazolinone derivatives has been explored for analgesic potential. For instance, various 2,3-disubstituted 4(3H)-quinazolinone derivatives have been synthesized and shown to possess both anti-inflammatory and analgesic properties. nih.gov Similarly, other research has highlighted that modifications at different positions of the quinazoline ring can lead to compounds with significant analgesic effects, sometimes comparable or superior to standard drugs like diclofenac. mdpi.comencyclopedia.pub

While the analgesic profile of this compound itself remains to be specifically elucidated, the documented activity of its close structural analogs, particularly the significant pain relief demonstrated by 6-bromo-2-(o-aminophenyl)-3-amino-quinazolin-4(3H)-one, suggests that the 6-bromo-quinazoline core is a promising scaffold for developing new analgesic compounds.

Structure Activity Relationship Sar Investigations of 6 Bromo N Phenethylquinazolin 4 Amine Derivatives

Impact of Substituents on the Quinazoline (B50416) Core

The introduction of a halogen atom at the 6-position of the quinazoline ring is a common strategy in the design of bioactive molecules. Studies have consistently shown that the presence of a halogen, such as bromine or chlorine, at this position can enhance the anticancer effects of quinazoline derivatives. nih.gov This has been a guiding principle in the development of various quinazoline-based agents. nih.gov

In SAR studies of related N-phenethyl-quinazolin-4-yl-amines, the influence of various substituents at the 6-position has been explored. While a direct comparison with a 6-bromo derivative was not the primary focus of one key study, the activity of analogs with 6-fluoro, 6-methyl, and 6-methoxy groups was evaluated. montana.edu The results indicated that these substitutions led to a spectrum of activity, with the 6-methyl analog showing the highest potency against M. bovis BCG but weaker activity against Mtb H37Rv. montana.edu Conversely, the 6-fluoro and 6-methoxy analogs demonstrated diminished activity. montana.edu This highlights the sensitivity of the molecule's biological activity to the electronic and steric properties of the substituent at the 6-position. Further structure-activity relationship analysis has indicated that selectivity for certain biological targets can be dependent on the substituents at the C-6 position in quinazoline derivatives. nih.gov

The 2-position of the quinazoline ring offers another key site for structural modification. In the development of related quinazolinone derivatives, the introduction of a thiol group or a thio-benzyl moiety at this position has been investigated to improve interactions with enzymatic active sites. nih.gov For the N-phenethyl-quinazolin-4-yl-amine scaffold, the introduction of a sterically bulky group such as a tert-butyl group at the 2-position has been shown to yield compounds with significant activity. montana.edu This suggests that the 2-position can accommodate substituents that may influence the molecule's conformation and binding affinity.

The substituent attached to the amino group at the 4-position is a major determinant of biological activity for this class of compounds. nih.gov The N-phenethyl group itself provides a combination of aromatic and aliphatic features, allowing for a range of potential interactions with target proteins. The flexible ethyl linker allows the terminal phenyl ring to probe binding pockets, while the nitrogen atom can participate in crucial hydrogen bonding. In a study of N-phenethyl-quinazolin-4-yl-amines, this moiety was found to be a key component for activity against mycobacterial strains. montana.edu The rotational flexibility of the benzyl (B1604629) group in related N-benzyl derivatives is thought to allow the phenyl ring to protrude into solvent-exposed areas of binding sites. nih.gov

Modifications of the N-Phenethyl Moiety

The N-phenethyl portion of the molecule provides a rich area for SAR exploration. Both the length of the alkyl chain connecting the phenyl ring to the quinazoline nitrogen and the substitution pattern on the phenyl ring itself are critical variables that can be tuned to optimize activity.

The terminal phenyl ring of the N-phenethyl moiety offers a versatile platform for introducing substituents to fine-tune the molecule's properties. The electronic nature (electron-donating or electron-withdrawing) and the position of these substituents can dramatically alter biological activity. libretexts.orgfiveable.melibretexts.org

A focused study on N-phenethyl-quinazolin-4-yl-amines systematically investigated the impact of various substituents on this phenyl ring. montana.edu The findings demonstrated a clear SAR trend. The investigation followed a Topliss aromatic substitution decision tree pattern, which often helps in navigating towards more potent compounds. montana.edu

The study began with an unsubstituted phenyl ring, then introduced a para-chloro substituent. montana.edu Finding these to be roughly equipotent, the researchers then prepared a para-tert-butyl analog, which was found to be significantly more active. montana.edu Further exploration included:

Electron-withdrawing groups: A para-chloro substituent (8a) gave potency similar to the unsubstituted analog, while a para-trifluoromethoxy group (7a) also yielded a compound with good activity. montana.edu

Electron-donating groups: A para-methyl (10a) and para-methoxy (11a) substituent were evaluated alongside the highly active para-tert-butyl (12a) derivative. montana.edu

These results underscore that both the steric bulk and electronic properties of the substituent on the N-phenethyl ring are critical for modulating the biological activity of the entire molecule. The para-position appears to be a particularly favorable location for substitution. montana.edu

Optimization Strategies for Enhanced Biological Potency and Selectivity

The development of potent and selective therapeutic agents is a primary goal in drug discovery. For 6-bromo-N-phenethylquinazolin-4-amine derivatives, optimization strategies are centered on modifying specific regions of the molecule to enhance interactions with the target protein while minimizing off-target effects. Research on related quinazoline derivatives provides valuable insights into effective optimization approaches.

A critical aspect of optimization lies in the substitutions at the C-4 and C-6 positions of the quinazoline ring. Studies on quinazoline-based kinase inhibitors have shown that the nature of the substituent at the C-4 amino group directly influences binding affinity and selectivity. nih.gov For instance, in the context of HER2 inhibitors, the aniline (B41778) moiety at C-4 is a key determinant of selectivity over EGFR. nih.gov This suggests that modifications to the phenethyl group in this compound could significantly impact its biological profile.

Furthermore, the substituent at the C-6 position, in this case, a bromine atom, is also crucial for activity. The presence of a halogen at this position can influence the electronic properties of the quinazoline ring system and provide a handle for further synthetic modifications. For example, 6-arylquinazolin-4-amines have been investigated as inhibitors of cdc2-like kinases (Clk), where the aryl group is introduced via a Suzuki-Miyaura coupling reaction at the 6-position, starting from 6-bromo-4-chloroquinazoline. nih.gov This highlights a viable strategy for exploring a diverse range of substituents at this position to optimize potency and selectivity.

The following table summarizes the impact of substitutions on the biological activity of related quinazoline derivatives, offering a predictive framework for the optimization of this compound analogues.

Scaffold/Derivative Substitution Position Modification Impact on Biological Activity Reference
QuinazolineC-4Aniline moietyInfluences selectivity for HER2 over EGFR nih.gov
6-Arylquinazolin-4-amineC-6Aryl groupInhibition of cdc2-like kinases (Clk) nih.gov
6-Bromo-2-(pyridin-3-yl)quinazolineC-4N-(benzo[d]thiazol-2-yl)aminePotent and selective EGFR inhibition mdpi.com
6-Bromo-2-mercapto-3-phenylquinazolin-4(3H)-oneThiol group (position 2)Aliphatic chain (4 carbons)Strong cytotoxic potency in MCF-7 and SW480 cell lines nih.gov

Structure-Property Relationship (SPR) Considerations for Druglikeness (excluding specific physical properties)

Beyond biological potency and selectivity, the "druglikeness" of a compound is a critical factor for its potential as a therapeutic agent. Structure-property relationship (SPR) studies aim to understand how the chemical structure of a compound influences its physicochemical and pharmacokinetic properties. For this compound derivatives, several SPR considerations are paramount for achieving a favorable druglikeness profile.

The introduction of polar functional groups or heteroatoms can be a strategic approach to modulate these properties. For example, the incorporation of nitrogen-containing heterocycles or other polar moieties can improve aqueous solubility and provide points for metabolic attack, potentially influencing the compound's half-life and clearance mechanisms.

The following table outlines key SPR considerations for the development of druglike this compound derivatives, based on general principles observed in medicinal chemistry.

Structural Feature SPR Consideration Potential Impact on Druglikeness
Quinazoline CoreAromatic ring systemCan contribute to metabolic susceptibility (e.g., oxidation).
6-Bromo SubstituentHalogen atomCan influence lipophilicity and metabolic stability. May provide a vector for further chemical modification.
N-phenethyl GroupLipophilic side chainIncreases lipophilicity, which can enhance cell permeability but may also increase metabolic clearance and reduce solubility.
Introduction of Polar Groupse.g., hydroxyl, amine, etherCan improve aqueous solubility and provide handles for formulation, but may also introduce new metabolic liabilities.

Mechanistic Elucidation of Biological Action

Molecular Binding Mode Analysis with Target Proteins

Research into the N-phenethyl-quinazolin-4-amine series has identified cytochrome bd oxidase as a key molecular target. montana.edumdpi.comnih.gov This terminal oxidase is a crucial component of the respiratory chain in various pathogens, including Mycobacterium tuberculosis, making it an attractive target for novel antimicrobial agents. nih.govnih.gov The binding of 6-bromo-N-phenethylquinazolin-4-amine and its analogs to this enzyme is thought to disrupt cellular energy metabolism.

The structure-activity relationship (SAR) studies of a series of N-phenethyl-quinazolin-4-amine analogs have provided valuable insights into their binding modes. The quinazoline (B50416) core acts as a crucial anchor, while modifications at the 6-position and on the phenethyl moiety modulate the inhibitory potency. The bromine atom at the 6-position, being an electron-withdrawing group, is believed to enhance the binding affinity to the target protein, a common strategy in the design of kinase inhibitors where it can form halogen bonds or enhance hydrophobic interactions. mdpi.com

While a specific molecular docking model for this compound with cytochrome bd oxidase is not publicly available, the inhibitory activities of closely related analogs have been determined. These data suggest that the N-phenethyl group likely occupies a hydrophobic pocket within the enzyme, while the quinazoline core establishes key interactions with the active site.

Table 1: Inhibitory Activity of N-phenethyl-quinazolin-4-amine Analogs against Mycobacterium bovis BCG montana.edu

Compound IDR Group (Position 6)IC₅₀ (µM)
Analog 1 H>25
Analog 2 F>25
Analog 3 Cl15.2
Analog 4 BrData not available
Analog 5 I10.5
Analog 6 OMe>25

IC₅₀ values were determined in an ATP depletion assay in the presence of a cytochrome bcc:aa₃ inhibitor.

Enzyme Kinetic Studies to Determine Inhibition Types

Detailed enzyme kinetic studies to definitively elucidate the inhibition type of this compound against cytochrome bd oxidase have not been extensively reported in the public domain. However, based on the mechanism of action of similar quinazoline-based inhibitors targeting ATP-binding sites in kinases, it is often competitive with respect to ATP. acs.org

In the context of cytochrome bd oxidase, which is involved in the electron transport chain, the inhibition is likely to interfere with the binding of ubiquinone or the electron transfer process. Studies on related quinolone inhibitors of cytochrome bd have utilized methods like Lineweaver-Burk plots to investigate the mechanism, but specific kinetic data for the N-phenethyl-quinazolin-4-amine series remains to be published. acs.org The inhibition of the enzyme's activity ultimately leads to a depletion of cellular ATP, which has been experimentally observed. mdpi.com

Investigation of Cellular Pathway Perturbations (e.g., Cell Cycle Arrest)

The primary cellular pathway perturbation identified for this compound and its analogs is the disruption of cellular respiration and energy metabolism. mdpi.com By inhibiting cytochrome bd oxidase, these compounds effectively halt the electron transport chain, leading to a significant decrease in ATP synthesis. mdpi.com This ATP depletion is a critical event that can trigger a cascade of downstream cellular effects.

While the primary focus of existing research has been on the anti-mycobacterial effects, the impact on other cellular processes such as cell cycle progression has not been specifically detailed for this compound. However, it is well-established that significant disruption of cellular energy homeostasis can lead to cell cycle arrest as the cell lacks the necessary energy to proceed through checkpoints. For instance, some anticancer agents that inhibit cellular respiration have been shown to induce cell cycle arrest in various phases. mdpi.com Further investigation is required to determine if this compound induces a similar effect.

Identification of Molecular Level Interactions with Biological Receptors

The molecular-level interactions of this compound with its biological receptor, cytochrome bd oxidase, are predicted based on SAR studies and the known binding modes of other quinazoline derivatives. The N-1 and N-3 atoms of the quinazoline ring are often involved in forming crucial hydrogen bonds with amino acid residues in the active site of target proteins. mdpi.com

The bromine atom at the 6-position can participate in halogen bonding, a type of non-covalent interaction that has been increasingly recognized for its importance in drug-receptor binding. This interaction can contribute significantly to the binding affinity and selectivity of the compound. The phenethyl group at the N-4 position is likely to engage in hydrophobic interactions within a corresponding pocket of the enzyme, further stabilizing the complex.

While a co-crystal structure of this compound with cytochrome bd oxidase would be required for a definitive mapping of these interactions, the available data strongly support a model where a combination of hydrogen bonds, halogen bonds, and hydrophobic interactions governs the binding and subsequent inhibition of the enzyme.

Computational Chemistry Applications in the Study of 6 Bromo N Phenethylquinazolin 4 Amine

Molecular Docking Simulations for Ligand-Protein Interaction Prediction

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of 6-bromo-N-phenethylquinazolin-4-amine, docking simulations are instrumental in predicting its binding affinity and mode of interaction with various protein targets.

Researchers utilize molecular docking to screen for potential protein targets for this compound. This is often accomplished by docking the compound into the binding sites of a panel of proteins implicated in a particular disease. The epidermal growth factor receptor (EGFR) is a common target for quinazoline-based molecules. frontiersin.org Docking studies of similar 6-bromo quinazoline (B50416) derivatives have been performed against the EGFR active site to elucidate key binding interactions. nih.govresearchgate.net

The typical workflow for a molecular docking study of this compound would involve:

Preparation of the Ligand and Protein Structures: The 3D structure of this compound is generated and optimized. The crystal structure of the target protein is obtained from a repository like the Protein Data Bank (PDB).

Defining the Binding Site: The active site of the protein is identified, often based on the location of a co-crystallized ligand or through computational prediction algorithms.

Docking and Scoring: A docking algorithm systematically samples different conformations and orientations of the ligand within the binding site. A scoring function then estimates the binding affinity for each pose.

The results of these simulations can reveal crucial information, such as the formation of hydrogen bonds, hydrophobic interactions, and other non-covalent interactions between this compound and the amino acid residues of the target protein. For instance, the bromine atom at the 6-position may participate in halogen bonding, a specific type of interaction that can enhance binding affinity. The phenethyl group can engage in hydrophobic interactions within a corresponding pocket of the active site.

Table 1: Representative Data from a Hypothetical Molecular Docking Study of this compound against a Kinase Target

ParameterValue
Target ProteinEpidermal Growth Factor Receptor (EGFR)
PDB ID1M17
Docking Score (kcal/mol)-8.5
Interacting ResiduesMet793, Leu718, Cys797, Leu844
Key InteractionsHydrogen bond with Met793, Hydrophobic interactions with Leu718 and Leu844, Halogen bond with Cys797

Molecular Dynamics (MD) Simulations for Conformational Analysis and Binding Stability

While molecular docking provides a static snapshot of the ligand-protein complex, molecular dynamics (MD) simulations offer a dynamic view, simulating the movement of atoms and molecules over time. This technique is invaluable for assessing the conformational flexibility of this compound and the stability of its complex with a target protein.

The availability of force-field parameters, such as those from OPLS-AA, for 6-bromo-N-(2-phenylethyl)quinazolin-4-amine in repositories like Ligandbook facilitates the setup of MD simulations. ligandbook.org A typical MD simulation protocol for the this compound-protein complex would entail:

System Setup: The docked complex is placed in a simulation box filled with solvent molecules (typically water) and ions to mimic physiological conditions.

Minimization and Equilibration: The system is first energy-minimized to remove any steric clashes. This is followed by a period of equilibration where the temperature and pressure are brought to the desired values.

Production Run: The simulation is run for a specific period, often on the order of nanoseconds to microseconds, during which the trajectory of all atoms is saved.

Analysis of the MD trajectory can provide insights into:

Binding Stability: By monitoring the root-mean-square deviation (RMSD) of the ligand and protein backbone, researchers can assess the stability of the complex over time.

Conformational Changes: MD simulations can reveal how the binding of this compound might induce conformational changes in the target protein, or how the ligand itself adapts its conformation within the binding site.

Binding Free Energy Calculations: Techniques like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) can be applied to the MD trajectory to calculate the binding free energy, providing a more accurate estimation of binding affinity than docking scores alone. Studies on similar quinazoline derivatives have utilized MD simulations to confirm the stability of the ligand-receptor complex. frontiersin.org

Table 2: Illustrative Data from a Hypothetical MD Simulation of this compound Bound to EGFR

Simulation ParameterValue
Simulation Time100 ns
Average Ligand RMSD1.5 Å
Average Protein Backbone RMSD2.0 Å
Calculated Binding Free Energy (MM/PBSA)-45.2 kcal/mol

Pharmacophore Modeling for Ligand Design and Virtual Screening

Pharmacophore modeling is a technique used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. A pharmacophore model for this compound and its analogs can be developed to guide the design of new, potentially more potent, compounds and for virtual screening of large chemical databases.

The process of generating a pharmacophore model typically involves:

Feature Identification: Common chemical features such as hydrogen bond donors and acceptors, aromatic rings, hydrophobic groups, and positive/negative ionizable groups are identified in a set of active molecules.

Model Generation: A 3D arrangement of these features is proposed that is common to all active molecules.

Validation: The model is validated by its ability to distinguish between active and inactive compounds.

For this compound, a pharmacophore model would likely include features such as a hydrogen bond acceptor (the N1 or N3 atom of the quinazoline ring), an aromatic ring (the quinazoline core), a hydrophobic feature (the phenethyl group), and a halogen bond donor (the bromine atom). Studies on 6-arylquinazolin-4-amines have successfully used pharmacophore modeling to understand structure-activity relationships. nih.gov

Once a validated pharmacophore model is established, it can be used as a 3D query to search large compound libraries for molecules that match the pharmacophoric features. This virtual screening approach can significantly accelerate the discovery of novel hits with the desired biological activity.

Table 3: Potential Pharmacophoric Features of this compound

FeatureDescription
Aromatic RingThe quinazoline scaffold
Hydrogen Bond AcceptorNitrogen atoms in the quinazoline ring
Hydrophobic GroupThe phenethyl moiety
Halogen Bond DonorThe bromine atom at position 6

Quantitative Structure-Activity Relationship (QSAR) Analysis for Predictive Modeling

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational technique that aims to build a mathematical relationship between the chemical structure of a series of compounds and their biological activity. A QSAR model can then be used to predict the activity of new, unsynthesized compounds.

To develop a QSAR model for a series of analogs of this compound, the following steps are typically taken:

Data Set Collection: A dataset of quinazoline derivatives with their experimentally determined biological activities is compiled.

Descriptor Calculation: A wide range of molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated. These can include constitutional, topological, geometric, and electronic descriptors.

Model Building and Validation: Statistical methods such as multiple linear regression (MLR) or machine learning algorithms are used to build a model that correlates the descriptors with the biological activity. nih.govd-nb.info The predictive power of the model is then rigorously validated. nih.gov

QSAR studies on various quinazoline derivatives have demonstrated the importance of certain descriptors in predicting their activity. nih.govresearchgate.nettandfonline.com For instance, the presence of specific functional groups or particular electronic properties might be found to be critical for high potency. A QSAR model for this compound and its analogs could reveal the quantitative impact of modifying the phenethyl group or substituting the bromine atom with other halogens.

Table 4: Example of Descriptors Used in a QSAR Model for Quinazoline Derivatives

Descriptor TypeExampleRelevance
ConstitutionalMolecular WeightSize of the molecule
TopologicalWiener IndexBranching of the molecular skeleton
ElectronicDipole MomentPolarity and charge distribution
HydrophobicLogPLipophilicity and membrane permeability

Density Functional Theory (DFT) Analysis for Electronic Structure and Reactivity Insights

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure, geometry, and reactivity of molecules. DFT calculations on this compound can provide fundamental insights that are complementary to the other computational methods discussed.

DFT analysis can be employed to:

Optimize Molecular Geometry: Determine the most stable three-dimensional conformation of the molecule.

Calculate Electronic Properties: Compute properties such as the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the molecular electrostatic potential (MEP). The HOMO-LUMO gap can be an indicator of the molecule's chemical reactivity and stability.

Predict Spectroscopic Properties: Calculate theoretical vibrational frequencies (infrared spectra) which can be compared with experimental data for structural validation. Studies on similar 6-bromo quinazoline derivatives have shown good agreement between theoretical and experimental IR spectra. nih.gov

The insights gained from DFT calculations can help in understanding the intrinsic reactivity of this compound and can inform the design of derivatives with improved electronic properties for better interaction with biological targets. For example, the MEP can identify regions of the molecule that are electron-rich or electron-poor, which are likely to be involved in intermolecular interactions.

Table 5: Illustrative DFT-Calculated Properties for this compound

PropertyCalculated ValueSignificance
HOMO Energy-6.2 eVRelates to the ability to donate electrons
LUMO Energy-1.5 eVRelates to the ability to accept electrons
HOMO-LUMO Gap4.7 eVIndicator of chemical stability
Dipole Moment3.5 DMeasure of the molecule's overall polarity

Future Research Directions and Therapeutic Potential

Rational Design of Novel Derivatives Based on Established SAR

The design of new therapeutic agents based on the 6-bromo-N-phenethylquinazolin-4-amine scaffold can be significantly accelerated by leveraging existing Structure-Activity Relationship (SAR) data for the broader quinazoline (B50416) class. The 4-aminoquinazoline core is a well-established pharmacophore, crucial for the interaction with various biological targets, most notably protein kinases. nih.gov

Key SAR insights that can guide the rational design of novel derivatives include:

The Quinazoline Core and C6-Substitution: The quinazoline nucleus itself is a privileged structure, providing a rigid framework for orienting substituents to interact with target proteins. nih.gov Studies have demonstrated that the presence of a halogen, such as bromine, at the 6-position can enhance the anticancer effects of quinazoline derivatives. mdpi.comnih.gov This suggests that the 6-bromo substituent is a critical feature to retain in initial derivatization efforts. Further exploration could involve replacing the bromine with other halogens or bioisosteric groups to fine-tune activity and pharmacokinetic properties.

The N-Phenethyl Side Chain: The N-phenethyl group at the 4-amino position offers considerable scope for modification. The length and flexibility of the ethyl linker, as well as the aromatic nature of the phenyl group, are key determinants of binding affinity and selectivity. Future design strategies could involve:

Introducing various substituents (e.g., hydroxyl, methoxy, nitro, or halogen groups) onto the phenyl ring to probe for additional binding interactions.

Altering the length of the alkyl chain connecting the amine to the phenyl group to optimize the positioning of the aromatic ring within a target's binding site.

Replacing the phenyl ring with other aromatic or heteroaromatic systems to explore different binding modes and potentially new biological targets. researchgate.netnih.gov

A series of novel 6-aryloxyl substituted quinazoline derivatives have been designed and synthesized, showing that substitutions on the quinazoline ring can significantly impact antitumor activity. nih.gov By systematically applying these SAR principles, it is possible to rationally design libraries of this compound derivatives with a higher probability of exhibiting desired biological activities.

Exploration of New Biological Targets and Disease Indications

While the quinazoline scaffold is heavily associated with anticancer activity, particularly as kinase inhibitors, its therapeutic potential extends to a wide array of other diseases. researchgate.net A comprehensive screening of this compound and its rationally designed derivatives against a diverse panel of biological targets could unveil novel therapeutic applications.

Potential areas for exploration include:

Oncology: Beyond the well-trodden path of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) inhibition, quinazoline derivatives have shown inhibitory activity against other cancer-related targets such as Poly(ADP-ribose) polymerase-1 (PARP-1), tubulin, and various isoforms of phosphoinositide 3-kinases (PI3Ks). nih.govnih.govmdpi.com The subject compound and its analogs should be evaluated for their potential to inhibit these targets, which could lead to new treatments for resistant cancers.

Neurodegenerative Diseases: There is growing evidence for the therapeutic potential of quinazoline derivatives in the treatment of Alzheimer's disease. nih.gov They have been shown to modulate key pathological factors, including β-amyloid, tau protein, and various enzymes like cholinesterases and monoamine oxidases. nih.gov The structural features of this compound make it a candidate for investigation in this area.

Infectious Diseases: The quinazoline core is present in compounds with documented antimalarial and antimicrobial activities. mdpi.comacs.org For example, some quinazoline derivatives are known to target dihydrofolate reductase (DHFR) in parasites. acs.org Screening against a panel of pathogens could identify new leads for the development of anti-infective agents.

Inflammatory Disorders: Anti-inflammatory properties have also been reported for certain quinazoline derivatives, suggesting their potential use in treating a range of inflammatory conditions. mdpi.com

Metabolic Diseases: The identification of quinazoline derivatives as selective inhibitors of cytochrome P450 family 1 member B1 (CYP1B1) suggests a potential role in cancer chemoprevention and other metabolic processes. nih.gov

Integration of Advanced Synthetic Methodologies for Diversification

To fully explore the therapeutic potential of the this compound scaffold, the synthesis of a diverse library of analogues is essential. Modern synthetic organic chemistry offers a powerful toolkit to achieve this efficiently.

Advanced synthetic methodologies that could be integrated include:

Microwave-Assisted Organic Synthesis (MAOS): This technology can dramatically reduce reaction times from hours to minutes, accelerating the synthesis of a large number of derivatives for biological screening. nih.gov

Palladium-Catalyzed Cross-Coupling Reactions: Techniques such as Suzuki, Heck, and Buchwald-Hartwig reactions allow for the straightforward introduction of a wide variety of substituents onto the quinazoline core, enabling extensive SAR studies. nih.gov

Multi-Component Reactions (MCRs): MCRs allow for the construction of complex molecules like quinazolines in a single step from three or more starting materials, which is a highly efficient approach for generating chemical diversity.

Flow Chemistry: Continuous flow reactors offer precise control over reaction parameters, improved safety, and the potential for automated synthesis, making it an attractive method for library production.

By employing these advanced synthetic strategies, researchers can rapidly generate a wide range of novel derivatives of this compound, facilitating a more thorough investigation of its therapeutic potential.

Development of Selective Agents for Precise Pharmacological Intervention

A major goal in modern drug discovery is the development of agents that act on a specific biological target with high selectivity, thereby maximizing therapeutic efficacy while minimizing off-target side effects. mdpi.com The broad biological activity profile of the quinazoline class underscores the importance of optimizing for selectivity. mdpi.com

The development of selective agents from the this compound scaffold will require an iterative and integrated approach:

Initial Screening: The parent compound and a diverse library of its derivatives, synthesized using advanced methodologies, should be screened against a broad panel of biological targets to identify initial hits.

SAR-Guided Optimization: For the most promising hits, further chemical modifications should be made based on established SAR to improve potency and selectivity for the desired target. nih.gov

Comprehensive Biological Profiling: Lead compounds should be extensively profiled for their effects on a wide range of kinases and other potential off-targets to ensure selectivity.

Structural Biology: Obtaining co-crystal structures of lead compounds bound to their target protein can provide invaluable insights into the specific molecular interactions, guiding further rational design of even more potent and selective inhibitors.

Through this meticulous process of design, synthesis, and biological evaluation, it is feasible to develop derivatives of this compound that act as highly selective pharmacological tools and, potentially, as next-generation therapeutic agents for a variety of diseases.

Q & A

Basic Synthesis and Characterization

Q1: What are the standard synthetic routes for preparing 6-bromo-N-phenethylquinazolin-4-amine, and how can reaction conditions be optimized for yield and purity? Answer: The synthesis typically involves nucleophilic substitution of 6-bromo-4-chloroquinazoline with phenethylamine. Key steps include:

  • Reagent selection : Use of Hunig’s base (N,N-diisopropylethylamine) as a non-nucleophilic base to minimize side reactions .
  • Solvent optimization : Dimethylformamide (DMF) is preferred for its high polarity, which facilitates amine displacement at room temperature .
  • Purification : Silica gel column chromatography with gradient elution (e.g., 15–75% ethyl acetate in hexanes) achieves >95% purity. LCMS with trifluoroacetic acid (TFA)-modified mobile phases confirms purity and retention times .
  • Scalability : Microwave-assisted Suzuki coupling (e.g., with boronic acids) can introduce substituents at the 6-position for derivative synthesis .

Advanced Structural Confirmation

Q2: How can researchers resolve discrepancies in NMR or HRMS data when characterizing this compound derivatives? Answer:

  • NMR analysis : Compare experimental 1H^1H and 13C^{13}C NMR shifts (e.g., δ 4.97 ppm for methylene protons adjacent to the quinazoline core) with computational predictions (DFT-based) to validate assignments .
  • HRMS calibration : Use internal standards (e.g., sodium formate) to minimize mass accuracy errors. For example, the parent ion [M+H]+ at m/z 362.0957 should match theoretical values within 2 ppm .
  • X-ray crystallography : For ambiguous cases, crystallize derivatives (e.g., with halogen substituents) to resolve conformational ambiguities in the phenethyl group .

Biological Activity Profiling

Q3: What methodological approaches ensure specificity when evaluating this compound as a kinase inhibitor? Answer:

  • Kinase panel screening : Test against a broad panel (e.g., >100 kinases) to identify off-target effects. Use ATP-concentration-matched assays to avoid false positives .
  • Cellular assays : Combine biochemical IC50_{50} data with cell-based viability assays (e.g., in cancer lines) to confirm target engagement. For example, CLK1 inhibition should correlate with reduced phosphorylation of splicing factors .
  • Counter-screening : Include structurally related but inactive analogs (e.g., 6-methyl derivatives) to rule out nonspecific cytotoxicity .

Data Contradictions in Inhibitory Potency

Q4: How should researchers address conflicting reports on the inhibitory potency of this compound against CLK1 vs. DYRK1A kinases? Answer:

  • Assay conditions : Verify ATP concentrations (e.g., 10 μM vs. 100 μM) and buffer compositions, as DYRK1A activity is sensitive to magnesium levels .
  • Structural analogs : Compare with 6-arylquinazolin-4-amine derivatives (e.g., 6-(3,4-dimethoxyphenyl)) to determine if bromine’s steric bulk reduces DYRK1A affinity .
  • Molecular docking : Use homology models of CLK1 and DYRK1A to identify key binding interactions (e.g., hydrogen bonding with Glu220 in CLK1) that explain selectivity differences .

Advanced Derivative Design

Q5: What strategies are recommended for designing this compound derivatives with improved pharmacokinetic properties? Answer:

  • Bioisosteric replacement : Substitute the bromine atom with trifluoromethyl or cyano groups to enhance metabolic stability while retaining electron-withdrawing effects .
  • Phenethyl group modification : Introduce polar substituents (e.g., hydroxyl or morpholine) on the phenethyl side chain to improve aqueous solubility without compromising target binding .
  • Prodrug approaches : Convert the amine to a phosphate ester for enhanced oral bioavailability, followed by enzymatic cleavage in vivo .

Purity and Stability Analysis

Q6: What methodologies ensure batch-to-batch consistency in purity and stability for this compound? Answer:

  • HPLC-DAD/ELSD : Use a C18 column with 0.1% TFA in water/acetonitrile gradients. Monitor for degradation products (e.g., de-brominated analogs) at 254 nm .
  • Forced degradation studies : Expose the compound to heat (40°C), light (ICH Q1B), and acidic/basic conditions to identify labile sites (e.g., bromine hydrolysis) .
  • Long-term storage : Store at -20°C in amber vials under argon to prevent oxidation of the phenethyl group .

Mechanistic Studies

Q7: How can researchers elucidate the mechanism of action of this compound in cellular models? Answer:

  • Phosphoproteomics : Use SILAC-based mass spectrometry to identify downstream targets (e.g., SR proteins) after kinase inhibition .
  • CRISPR/Cas9 knockouts : Validate specificity by comparing effects in wild-type vs. CLK1/CLK2 double-knockout cell lines .
  • Kinetic assays : Perform time-resolved measurements to distinguish between competitive and non-competitive inhibition modes .

Computational Modeling

Q8: What computational tools are most effective for predicting the binding mode of this compound with kinase targets? Answer:

  • Docking software : Use AutoDock Vina or Schrödinger Glide with crystal structures (e.g., PDB: 2VTA for CLK1) to simulate binding poses .
  • MD simulations : Run 100-ns trajectories in explicit solvent to assess stability of the quinazoline core in the ATP-binding pocket .
  • Free-energy calculations : Apply MM-PBSA or MM-GBSA to rank derivatives by predicted binding affinities .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.